3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose
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Overview
Description
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is a complex organic compound with the molecular formula C₃₀H₃₂O₇ and a molecular weight of 504.57 g/mol . This compound is primarily used in proteomics research and is known for its solubility in chloroform, ethyl acetate, and methanol .
Preparation Methods
The synthesis of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose involves multiple steps, starting from D-galactose. The key steps include the protection of hydroxyl groups, acetylation, and tritylation. The reaction conditions typically involve the use of reagents such as acetic anhydride, trityl chloride, and isopropylidene acetone under controlled temperatures
Chemical Reactions Analysis
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: Used as a reagent for studying protein structures and functions.
Carbohydrate Chemistry: Employed in the synthesis and analysis of complex carbohydrates.
Biological Studies: Utilized in the investigation of glycoproteins and other biomolecules.
Mechanism of Action
The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s acetyl and trityl groups play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-alpha-D-galactofuranose is unique due to its specific protective groups and structural configuration. Similar compounds include:
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-trityl-D-glucitol: Used in carbohydrate chemistry.
3-O-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose: Another variant with slight structural differences.
These compounds share similar protective groups but differ in their specific applications and reactivity.
Properties
CAS No. |
109680-97-9 |
---|---|
Molecular Formula |
C30H32O7 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[(3aR,5S,6S,6aR)-5-[(1R)-1-hydroxy-2-trityloxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
InChI |
InChI=1S/C30H32O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24-28,32H,19H2,1-3H3/t24-,25+,26+,27-,28-/m1/s1 |
InChI Key |
KPIREZIPNYHXAU-QBROEMLDSA-N |
SMILES |
CC(=O)OC1C2C(OC1C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@H]1[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C |
Canonical SMILES |
CC(=O)OC1C2C(OC1C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C |
Synonyms |
1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-α-D-galactofuranose 3-Acetate |
Origin of Product |
United States |
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